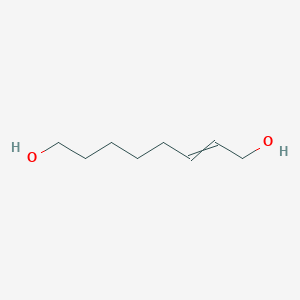

Oct-2-ene-1,8-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62179-19-5 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

oct-2-ene-1,8-diol |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h3,5,9-10H,1-2,4,6-8H2 |

InChI Key |

YXGIMDJXGXLIGP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC=CCO)CCO |

Origin of Product |

United States |

Synthetic Strategies for Oct 2 Ene 1,8 Diol and Its Structural Analogues

Total Synthesis Approaches to Oct-2-ene-1,8-diol

Total synthesis provides a route to this compound from readily available starting materials, allowing for the construction of the carbon skeleton and the introduction of the required functional groups.

Multi-Step Conversions from Readily Available Precursors (e.g., ε-Caprolactone)

A notable total synthesis of (E)-oct-2-ene-1,8-diol begins with the commercially available and inexpensive ε-caprolactone. clockss.org The synthesis involves a three-step process:

Reduction to Lactol: ε-Caprolactone is first reduced using diisobutylaluminium hydride (DIBAL-H) in toluene (B28343) to yield the corresponding lactol. clockss.org

Wittig-Horner Reaction: The lactol is then converted to an α,β-unsaturated ester. clockss.org

Final Reduction: A subsequent reduction of the ester with DIBAL-H in tetrahydrofuran (B95107) (THF) affords the target diol, (E)-oct-2-ene-1,8-diol, in a 68% yield for this final step. clockss.org

This sequence provides an efficient pathway to the diol, which can then be used in further synthetic applications, such as the palladium(II)-catalyzed intramolecular cyclization to form seven-membered cyclic ethers. clockss.orgresearchgate.net

Stereoselective Synthesis Methodologies (e.g., for (E)-3,7-dimethyl-2-octene-1,8-diol)

The stereoselective synthesis of analogues like (E)-3,7-dimethyl-2-octene-1,8-diol, a component of the hairpencil secretion of the male danaid butterfly, has been achieved using biological methods. unimi.it One approach utilizes the stereoselective reduction of a carbonyl-activated double bond by baker's yeast (Saccharomyces cerevisiae). unimi.it

This synthesis starts from the achiral and readily available geraniol. The key steps are:

Preparation of the Precursor: Geraniol is converted to 8-acetoxy-2,6-dimethylocta-2(E),6(E)-dienal. unimi.it

Yeast-Mediated Reduction: The dienal is then reduced by baker's yeast. unimi.it This biological hydrogenation is crucial for establishing the desired stereochemistry.

Hydrolysis: Subsequent hydrolysis of the resulting product yields the enantiomerically pure (S)-form of (E)-3,7-dimethyl-2-octene-1,8-diol. unimi.it

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions, offering powerful tools for asymmetric synthesis. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net These strategies are particularly valuable for creating chiral diol derivatives. nih.gov

Lipase-Mediated Asymmetric Desymmetrization

Lipases are widely used enzymes in organic synthesis due to their ability to catalyze stereoselective transformations. mdpi.comnih.gov One of their key applications is the desymmetrization of meso-diols, which are achiral compounds containing two enantiotopic functional groups. nih.govresearchgate.netcore.ac.uk By selectively reacting with one of these groups, lipases can generate chiral products with high enantiomeric excess. mdpi.comresearchgate.net

The process typically involves the enantioselective acylation of the diol. researchgate.net For instance, a meso-diol can be treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will preferentially acylate one of the enantiotopic hydroxyl groups, leading to a chiral monoacetate and leaving the other hydroxyl group untouched. mdpi.comnih.gov This method has been successfully applied to a variety of meso-diols, including 2-aryl-propane-1,3-diols and 3-arylpentane-1,5-diols, to produce valuable chiral building blocks. mdpi.comnih.gov Lipase AK, in particular, has proven to be an excellent biocatalyst for the desymmetrization of 3-arylpentane-1,5-diol derivatives, affording monoacetates in high optical purity (86-99% ee). nih.gov

Synthesis of Related Octenols and Octenediols

The synthesis of other octenols and octenediols often employs similar strategies to those used for this compound, including reductions, Grignard reactions, and bio-catalytic methods.

For instance, 1-octen-3-ol (B46169), also known as mushroom alcohol, can be synthesized via the Grignard reaction of acrolein with amyl iodide or by the selective reduction of 1-octen-3-one. wikipedia.org Biochemically, the (R)-isomer of 1-octen-3-ol is produced from the peroxidation of linoleic acid, a reaction catalyzed by lipoxygenase, followed by cleavage of the resulting hydroperoxide by a hydroperoxide lyase. wikipedia.org

The synthesis of oct-4-ene-1,8-dioic acid derivatives, which can be subsequently reduced to the corresponding diols, can be achieved through the metathesis of alkyl pentenoates. google.com This approach highlights the use of modern catalytic methods to construct the C8 backbone of these molecules.

Strategies for (Z)-Oct-4-ene-2,6-diyne-1,8-diol

(Z)-Oct-4-ene-2,6-diyne-1,8-diol is a key structural analogue whose synthesis has been approached through a Sonogashira coupling reaction. This method involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

One documented synthesis of (Z)-Oct-4-ene-2,6-diyne-1,8-diol starts with propargyl alcohol, which is first protected with a trimethylsilyl (B98337) (TMS) group. researchgate.net The protected alcohol then undergoes a Sonogashira coupling reaction with (Z)-1,2-dichloroethene. researchgate.net The final step is an acid-catalyzed deprotection of the TMS groups to yield the target diol. researchgate.net An alternative procedure describes the direct Sonogashira reaction between cis-1,2-dichloroethylene (B151661) and propargyl alcohol to obtain (Z)-oct-4-en-2,6-diyn-1,8-diol. mdpi.com This compound is noted for its stability under ambient conditions, which is attributed to intramolecular hydrogen bonding from its primary alcohol groups. researchgate.net

The resulting (Z)-Oct-4-ene-2,6-diyne-1,8-diol has been utilized as a precursor in the synthesis of more complex molecules, such as acyclic and cyclic enediyne derivatives through condensation with 1,4-benzoquinones. mdpi.com It has also been targeted as a precursor for the generation of the second network in interpenetrating polymer networks (IPNs) via Bergman cyclization. researchgate.netresearchgate.netsciety.org

Table 1: Synthesis of (Z)-Oct-4-ene-2,6-diyne-1,8-diol

| Starting Materials | Key Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Propargyl alcohol, (Z)-1,2-dichloroethene | Sonogashira coupling with protection/deprotection | 1. Trimethylsilyl (TMS) protection 2. Sonogashira coupling 3. Acid-catalyzed deprotection | (Z)-Oct-4-ene-2,6-diyne-1,8-diol |

Generation of (+)-p-Menth-2-ene-1,8-diol as a Rearrangement Product

(+)-p-Menth-2-ene-1,8-diol is frequently generated as a major product from the rearrangement of (+)-2-carene epoxide. google.comgoogle.com This epoxide rearrangement is a key step in the synthesis of this diol, which serves as an important industrial precursor for compounds such as Δ⁹-Tetrahydrocannabinol (Δ⁹-THC). google.comgoogle.comrsc.org

The synthesis typically begins with the epoxidation of (+)-2-carene to form (+)-2-carene epoxide. google.comgoogle.com The subsequent rearrangement of this epoxide to (+)-p-menth-2-ene-1,8-diol can be catalyzed by various acids. For instance, treatment of (+)-2-carene epoxide with 2% sulfuric acid in water yields a mixture containing 50% (+)-p-menth-2-ene-1,8-diol. google.comgoogle.com Studies have also explored the isomerization of (+)-2-carene epoxide over solid acids and bases. google.comgoogle.com

A specific, high-yielding laboratory procedure involves the reaction of (+)-2-carene epoxide in a solution of ethyl acetate and water with acetic acid at 0 °C. researchgate.net Another method details a process starting from (+)-3-carene, which is isomerized to (+)-2-carene, followed by epoxidation and then rearrangement. One documented example of this multi-step process, starting from (+)-2-carene, resulted in a 69.8% yield of (+)-p-menth-2-ene-1,8-diol after purification. google.com A large-scale manufacturing process has been developed that involves an olefin migration/epoxidation followed by a hydrolytic epoxide opening in an organic solvent. researchgate.net

Table 2: Generation of (+)-p-Menth-2-ene-1,8-diol

| Starting Material | Key Reaction Type | Reagents/Conditions | Product(s) | Yield |

|---|---|---|---|---|

| (+)-2-carene epoxide | Acid-catalyzed rearrangement | 2% Sulfuric acid in water | (+)-p-Menth-2-ene-1,8-diol and other products | 50% of mixture google.comgoogle.com |

| (+)-2-carene | Epoxidation followed by rearrangement | Not specified | (+)-p-Menth-2-ene-1,8-diol | 69.8% google.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (Z)-Oct-4-ene-2,6-diyne-1,8-diol |

| (+)-p-Menth-2-ene-1,8-diol |

| Propargyl alcohol |

| (Z)-1,2-dichloroethene |

| cis-1,2-dichloroethylene |

| 1,4-benzoquinones |

| (+)-2-carene epoxide |

| (+)-2-carene |

| (+)-3-carene |

| Δ⁹-Tetrahydrocannabinol |

Catalytic Reactions and Mechanistic Investigations Involving Oct 2 Ene 1,8 Diol

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers a powerful tool for the synthesis of complex cyclic structures from unsaturated precursors. For substrates like oct-2-ene-1,8-diol, these reactions are particularly valuable for constructing cyclic ethers.

Intramolecular Cyclization of this compound Derivatives to Form Seven-Membered Cyclic Ethers

Research has demonstrated the efficacy of palladium(II)-catalyzed intramolecular cyclization for converting derivatives of this compound into seven-membered cyclic ethers. researchgate.net This transformation is significant as it provides a direct route to oxepane (B1206615) rings, which are core structures in various natural products. A notable advantage of this method is its ability to proceed efficiently without requiring high-dilution conditions, which are often necessary in cyclization reactions to favor intramolecular pathways over intermolecular dimerization or polymerization. researchgate.net

The process typically involves the activation of the alkene by the Pd(II) catalyst, followed by a nucleophilic attack from a terminal hydroxyl group to form the cyclic ether. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Palladium-Catalyzed Cyclization of an this compound Derivative

| Substrate | Catalyst | Product | Key Outcome |

|---|

Stereochemical Outcomes and Control in Cyclization Pathways

The stereochemistry of palladium-catalyzed cyclization is a critical aspect, often influenced by the catalyst system and the existing stereocenters in the substrate. In the cyclization of unsaturated polyols, the palladium catalyst can orchestrate highly stereoselective transformations. researchgate.net For instance, the cyclization of optically active urethanes derived from allylic alcohols has been shown to proceed with excellent 1,4-asymmetric induction. researchgate.net Similarly, palladium(II)-catalyzed cyclization of other functionalized octene derivatives can achieve highly controlled stereochemistry. researchgate.net

The mechanism of stereocontrol often involves the formation of a palladium π-allyl complex. The subsequent intramolecular attack by the nucleophile (the hydroxyl group) typically occurs in a stereospecific manner (either anti or syn), leading to a product with a predictable relative and absolute stereochemistry. nih.gov In some systems, the relative configuration of the starting material is transferred directly to the product, with the newly formed stereocenters being established in a consistent spatial relationship to the existing ones. beilstein-journals.org

General Principles of Alkene Dihydroxylation and Epoxidation Applicable to this compound Substrates

The double bond in this compound is a key functional group that can be targeted for various transformations, including dihydroxylation and epoxidation, to introduce new functionality and stereocenters.

Syn-Dihydroxylation Mechanisms (e.g., OsO₄, KMnO₄)

Syn-dihydroxylation is a fundamental reaction that converts an alkene into a vicinal diol (a glycol), where both hydroxyl groups are added to the same face of the double bond. libretexts.org This transformation can be achieved using reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄).

The mechanism for both reagents involves the concerted, syn-addition of the oxidant to the alkene's π-bond, forming a cyclic metallocyclic intermediate. chemistrysteps.comjove.comlibretexts.org For OsO₄, this intermediate is a cyclic osmate ester. khanacademy.orgmasterorganicchemistry.com For KMnO₄, a cyclic manganate (B1198562) ester is formed. jove.comkhanacademy.org This cyclic intermediate is then hydrolyzed (typically with a reducing agent like NaHSO₃ or H₂S for the osmium reaction) to cleave the metal-oxygen bonds, yielding the cis-diol. chemistrysteps.comjove.com The stereochemistry of the C-O bonds is retained during this hydrolysis step. chemistrysteps.com

While both reagents produce syn-diols, OsO₄ is generally more selective and gives higher yields, as KMnO₄ is a stronger oxidizing agent and can lead to overoxidation and cleavage of the newly formed diol, especially under non-basic or heated conditions. chemistrysteps.comlibretexts.orglibretexts.org To overcome the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). chemistrysteps.com

Table 2: Comparison of Syn-Dihydroxylation Reagents

| Reagent | Mechanism | Intermediate | Stereochemistry | Notes |

|---|---|---|---|---|

| Osmium Tetroxide (OsO₄) | Concerted cycloaddition | Cyclic osmate ester | Syn-addition | High yield, selective, but toxic and expensive. Used catalytically with NMO. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com |

Catalytic Epoxidation of Alkenes

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide, a three-membered cyclic ether. orientjchem.org This transformation is a cornerstone of organic synthesis.

One common method involves the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). The accepted mechanism is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene. orientjchem.orgacs.org This "Butterfly Mechanism" involves a cyclic transition state where the peroxy acid delivers the oxygen atom and intramolecularly transfers a proton. acs.org

Metal-catalyzed epoxidation provides an alternative route, often employing transition metals like titanium, molybdenum, or tungsten in conjunction with a peroxide reagent. orientjchem.org The mechanism involves the coordination of the metal catalyst with the peroxide, activating it for the transfer of an oxygen atom to the alkene. orientjchem.org The selectivity of these catalytic systems depends on the metal, the ligands, and the reaction conditions. orientjchem.org Another important method is the Shi epoxidation, which uses a chiral, fructose-derived ketone as an organocatalyst with Oxone as the primary oxidant to generate a reactive dioxirane (B86890) species in situ. organic-chemistry.org

Mechanistic Studies of Related Bicyclic Octene Systems

The study of bicyclic systems containing an octene framework provides valuable mechanistic insights that can be extrapolated to the reactions of monocyclic compounds like this compound. These rigid systems offer a clearer view of reaction pathways and stereochemical outcomes.

Research into bridged bicyclic systems, such as bicyclo[3.2.1]octene derivatives, has elucidated complex reaction manifolds. For example, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide was found to produce endo-8-bromobicyclo[3.2.1]oct-2-ene as a major product, indicating a rearrangement of the carbon skeleton via a non-classical carbocation intermediate. sci-hub.se Such studies highlight the potential for skeletal rearrangements during reactions of unsaturated cyclic systems.

Furthermore, investigations into the synthesis of bicyclo[4.1.1]octenes through photoredox-catalyzed annulation reactions reveal intricate mechanistic pathways involving radical intermediates and single-electron transfer (SET) events. rsc.org Mechanistic studies on the formation of highly functionalized bicyclo[3.2.1]octanes have proposed pathways involving iodine-induced cyclization, intramolecular radical addition, and subsequent elimination steps. dicp.ac.cn These detailed mechanistic explorations in related bicyclic structures provide a foundational understanding of the electronic and steric factors that govern the reactivity and potential reaction pathways of complex octene substrates.

Rearrangement Pathways of Bicyclo[4.2.0]oct-2-enes

The thermal chemistry of bicyclo[4.2.0]oct-2-enes is characterized by several competing reaction pathways, primarily proceeding through a stepwise diradical mechanism. researchgate.net At elevated temperatures, typically around 300°C, bicyclo[4.2.0]oct-2-ene isomerizes to bicyclo[2.2.2]oct-2-ene through a formal clockss.orgnih.gov sigmatropic carbon migration. researchgate.net This process is not a simple concerted reaction but involves a long-lived, conformationally flexible diradical intermediate. researchgate.net

Key rearrangement and competing pathways for the parent bicyclo[4.2.0]oct-2-ene system include:

clockss.orgnih.gov-Sigmatropic Rearrangement: The primary rearrangement pathway is the conversion of the bicyclo[4.2.0]oct-2-ene skeleton into the more stable bicyclo[2.2.2]oct-2-ene. researchgate.net

Epimerization: For substituted bicyclo[4.2.0]oct-2-enes, epimerization at the C8 position is often the most dominant process, occurring via one-centered stereomutation. researchgate.net

Fragmentation: A competing pathway is the fragmentation of the molecule into 1,3-cyclohexadiene (B119728) and ethylene. researchgate.net

Studies using substituted derivatives, such as 8-exo-methoxybicyclo[4.2.0]oct-2-ene, have shown that the relative rates of these processes are generally: epimerization > fragmentation ≥ clockss.orgnih.gov rearrangement. researchgate.net The formation of the acyclic diol, this compound, is not a reported product of these thermal rearrangement pathways.

Table 1: Thermal Rearrangement Products of Bicyclo[4.2.0]oct-2-ene

| Reactant | Reaction Type | Product(s) |

|---|---|---|

| Bicyclo[4.2.0]oct-2-ene | clockss.orgnih.gov-Sigmatropic Shift | Bicyclo[2.2.2]oct-2-ene |

| Bicyclo[4.2.0]oct-2-ene | Fragmentation | 1,3-Cyclohexadiene, Ethylene |

This interactive table summarizes the primary reaction pathways observed for bicyclo[4.2.0]oct-2-ene systems under thermal conditions.

Radical-Mediated Rearrangements of Azanorbornanic Systems

The rearrangement of azanorbornanic systems, which possess a [2.2.1]azabicyclic framework, can be mediated by aminyl radicals to yield expanded bicyclic structures. nih.govunirioja.es These reactions represent a significant transformation in the synthesis of complex nitrogen-containing heterocycles. researchgate.netrsc.org Specifically, 3-azidoazanorbornanes have been shown to be effective substrates for generating 2,8-diazabicyclo[3.2.1]oct-2-ene systems. nih.govunirioja.es

The proposed mechanism involves the following key steps: nih.gov

Radical Formation: An aminyl radical is generated from an organic azide (B81097) (e.g., 3-azidoazanorbornane) using a radical initiator system like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). nih.gov

Regioselective Ring Opening: The aminyl radical intermediate undergoes a regioselective cleavage of the C3–C4 bond, leading to a carbon-centered radical. nih.gov

Ring Closing: The newly formed radical intermediate undergoes ring closure to form the expanded [3.2.1]bicyclic system. nih.gov

Further Reactions: Subsequent reactions, such as desulfonylation, can occur depending on the substrate to yield the final stable product. nih.gov

Research has shown that the success of this ring expansion is sensitive to the substituents on the bicyclic frame. nih.gov For instance, substituting the N-Boc group with an oxygen or methylene (B1212753) at the bridgehead position was found to be detrimental to the rearrangement, favoring simple reduction of the azide instead. nih.gov The literature concerning these specific radical-mediated rearrangements of azanorbornanic systems does not mention this compound as a reactant, intermediate, or product.

Table 2: Radical Rearrangement of a Substituted Azanorbornane

| Reactant | Reagents | Major Product | Minor Products |

|---|

This interactive table illustrates the general outcome of the radical-mediated rearrangement of 3-azidoazanorbornane systems.

Table of Mentioned Compounds

| Compound Name |

|---|

| (E)-Oct-2-ene-1,8-diol |

| 1,3-Cyclohexadiene |

| 2,8-diazabicyclo[3.2.1]oct-2-ene |

| 3-azidoazanorbornane |

| 8-exo-methoxybicyclo[4.2.0]oct-2-ene |

| Azobisisobutyronitrile (AIBN) |

| Bicyclo[2.2.2]oct-2-ene |

| Bicyclo[4.2.0]oct-2-ene |

| endo-8-Cyclopropylbicyclo[4.2.0]oct-2-ene |

| Ethylene |

| exo-8-Cyclopropylbicyclo[4.2.0]oct-2-ene |

| This compound |

Chemical Derivatization and Functionalization of Oct 2 Ene 1,8 Diol

Strategic Modifications for Diverse Molecular Architectures

The presence of both hydroxyl and alkene functional groups in oct-2-ene-1,8-diol allows for a high degree of control in designing complex molecules. Strategic modifications can be employed to selectively react with one functional group while leaving the other intact for subsequent transformations. This orthogonal reactivity is key to building diverse molecular architectures.

For instance, the hydroxyl groups can be protected using standard protecting group chemistry, allowing for selective manipulation of the double bond. Conversely, the double bond can be modified first, followed by reactions at the diol functionality. This strategic approach enables the synthesis of a wide array of derivatives, including polymers, specialty chemicals, and building blocks for further organic synthesis.

The interplay between the two functional groups also allows for intramolecular reactions, leading to the formation of cyclic structures. For example, under certain conditions, one of the hydroxyl groups could react with the double bond to form a cyclic ether. The ability to control these transformations is crucial for accessing a broad spectrum of molecular designs.

Formation of Ether and Ester Derivatives from the Diol Functionality

The two hydroxyl groups of this compound are primary sites for the formation of ether and ester derivatives, which can significantly alter the compound's physical and chemical properties, such as solubility, reactivity, and biological activity.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from alcohols. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comwikipedia.org In the case of this compound, mono- or di-ethers can be synthesized by controlling the stoichiometry of the base and the alkylating agent. A typical reaction would involve treating the diol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide).

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methyl Iodide | Sodium Hydride | 8-methoxy-oct-2-en-1-ol / 1,8-dimethoxyoct-2-ene |

| This compound | Ethyl Bromide | Potassium Hydride | 8-ethoxy-oct-2-en-1-ol / 1,8-diethoxyoct-2-ene |

| This compound | Benzyl Chloride | Sodium Metal | 8-(benzyloxy)oct-2-en-1-ol / 1,8-bis(benzyloxy)oct-2-ene |

Esterification: Ester derivatives of this compound can be readily prepared through several methods, including Fischer esterification with carboxylic acids under acidic catalysis or by reaction with more reactive acyl chlorides or acid anhydrides in the presence of a base. google.comresearchgate.net These reactions can also be controlled to produce mono- or di-esters. Enzymatic methods, such as using lipase (B570770), have also been employed for the polyesterification of diols with dicarboxylic acids, offering a greener alternative to traditional chemical methods. researchgate.net For example, the reaction of 1,8-octanediol (B150283) with adipic acid in the presence of Candida antarctica lipase B has been shown to produce polyesters. researchgate.net A similar approach could be applied to this compound to synthesize unsaturated polyesters.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Acetic Anhydride | Pyridine | Oct-2-ene-1,8-diyl diacetate |

| This compound | Benzoyl Chloride | Triethylamine | Oct-2-ene-1,8-diyl dibenzoate |

| This compound | Adipic Acid | Candida antarctica lipase B | Poly(oct-2-ene-1,8-diyl adipate) |

Introduction of Alkynyl and Other Unsaturated Moieties in Derivatives

The introduction of additional unsaturation, particularly alkynyl groups, into the derivatives of this compound can significantly expand their utility, providing handles for further functionalization through reactions like "click" chemistry or serving as precursors for more complex structures.

One strategy to introduce an alkynyl group is to first convert one or both of the hydroxyl groups into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an acetylide anion (the conjugate base of a terminal alkyne) via an SN2 reaction would then introduce the alkyne moiety.

Another approach involves the direct coupling of the diol with alkynes. For example, ruthenium-catalyzed hydrohydroxyalkylation allows for the C-C coupling of diols and alkynes. nih.gov While this reaction typically involves vicinal diols, similar principles could be explored for the functionalization of this compound.

The double bond of this compound itself can also be a site for introducing further unsaturation. For instance, allylic bromination followed by dehydrohalogenation could potentially introduce a second double bond, leading to a conjugated diene system.

The addition of various reagents across the existing double bond can also be used to introduce new functional groups that can then be converted to unsaturated moieties. For example, halogenation of the double bond followed by a double dehydrohalogenation can convert the alkene to an alkyne. byjus.commsu.edulibretexts.org

| Starting Material | Reagent(s) | Reaction Type | Product Feature |

| This compound | 1. TsCl, Pyridine; 2. Sodium Acetylide | Nucleophilic Substitution | Terminal Alkyne |

| This compound | Phenylacetylene, Ru3(CO)12/PCy3 | Hydrohydroxyalkylation | β,γ-Unsaturated Ketone |

| This compound | 1. Br2; 2. NaNH2 | Halogenation/Dehydrohalogenation | Internal Alkyne |

Applications of Oct 2 Ene 1,8 Diol As a Precursor in Material Science and Organic Synthesis

Polymeric Applications of Unsaturated Diols

The presence of both hydroxyl groups and a carbon-carbon double bond makes unsaturated diols like Oct-2-ene-1,8-diol versatile monomers in polymer science. The hydroxyl groups can participate in step-growth polymerization reactions such as polyesterification or the formation of polyurethanes, while the double bond can be used for subsequent cross-linking or modification. researchgate.net

Unsaturated diols are integral to the synthesis of various polymers, most notably unsaturated polyesters and polyurethanes. wikipedia.orgresearchgate.net The diol functionality allows them to react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains. utwente.nl For instance, the polymerization of α,ω-diols (such as 1,8-octanediol) with dicarboxylic acids like fumaric acid results in unsaturated polyester chains. researchgate.net These reactions, often a type of polycondensation, build the primary polymer backbone. ontosight.ai The unsaturation within the polymer chain, contributed by the diol or the acid, provides sites for post-polymerization modifications, a crucial feature for creating thermosetting resins. researchgate.net

Research into stereocontrolled acyclic diene metathesis (ADMET) polymerization has also highlighted the role of unsaturated diols. The hydrolysis of polyalkenamers produced through ADMET can yield specific isomers of unsaturated diols, such as the cis isomer of oct-4-ene-1,8-diol, demonstrating the reversible link between these polymers and their diol precursors. nih.gov This relationship underscores the fundamental role of unsaturated diols as building blocks for advanced polymers with tailored backbone geometries. nih.gov

Table 1: Examples of Polymerization Reactions Involving Diols

| Polymer Type | Monomers | Key Reaction Type | Resulting Feature |

|---|---|---|---|

| Unsaturated Polyester | Unsaturated Diol, Dicarboxylic Acid | Polycondensation | Polymer backbone with reactive C=C bonds utwente.nlontosight.ai |

| Polyurethane | Diol, Diisocyanate | Polyaddition | Formation of urethane (B1682113) linkages wikipedia.orgmdpi.com |

Semi-interpenetrating polymer networks (semi-IPNs) are advanced polymer combinations where one polymer network is intertwined with a linear or branched polymer. researchgate.net These materials are valued in industries for their tunable properties. researchgate.netuni-halle.de A related, more complex unsaturated diol, (Z)-oct-4-ene-2,6-diyne-1,8-diol, serves as a key precursor for creating the second polymer network within a pre-existing polyurethane (PU) structure. researchgate.netuni-halle.de

In a novel, initiator-free synthesis method, (Z)-oct-4-ene-2,6-diyne-1,8-diol is swollen into a primary PU network. researchgate.netsciety.org Upon heating, it undergoes Bergman cyclization, a reaction that generates radicals. researchgate.net These radicals then initiate a polymerization of the diol, forming a new, embedded polymer network without chemically bonding to the first network. researchgate.netuni-halle.de This process results in a semi-IPN with enhanced mechanical properties and thermal stability compared to the original polyurethane network. researchgate.netuni-halle.de The formation of these advanced materials highlights the potential of functional diols to act as triggers for in-situ polymerization. researchgate.net

Synthetic Utility in Complex Molecule Construction

The dual functionality of this compound makes it a versatile building block for creating a wide array of organic molecules. The hydroxyl groups can be transformed into other functional groups or used as handles for attaching the molecule to other scaffolds, while the alkene can undergo various addition and transformation reactions.

This compound and its derivatives are useful intermediates for constructing complex heterocyclic structures. For example, derivatives of this compound can undergo a palladium(II)-catalyzed intramolecular cyclization. researchgate.net This reaction efficiently produces seven-membered cyclic ethers, a structural motif present in various natural products and pharmacologically active compounds. researchgate.net The ability to form such rings without requiring high-dilution conditions is a significant synthetic advantage. researchgate.net Furthermore, the general class of unsaturated fatty alcohols, to which this compound belongs, is recognized for its utility in synthesizing complex molecules like pyrans. nih.gov

The structure of C8 diols with unsaturation is a valuable platform for the synthesis of various specialty chemicals. A closely related compound, oct-4-yne-1,8-diol, is noted as a precursor in the manufacture of several industrial products. smolecule.com Its applications include the synthesis of:

Herbicides : The carbon backbone and functional groups can be elaborated to create molecules with biological activity. nih.govsmolecule.com

Textile Additives : These can include dyes, finishing agents, or other chemicals used to impart specific properties to fabrics. smolecule.com

Plasticizers : By converting the hydroxyl groups to esters, molecules with the flexibility to plasticize polymers like PVC can be produced. smolecule.comresearchgate.net

Synthetic Resins and Polyurethanes : As a diol, it can be directly incorporated into the production of polyesters and polyurethanes, which form the basis of many synthetic resins. wikipedia.orgsmolecule.com

The synthetic pathways for these applications leverage the reactivity of both the hydroxyl groups and the unsaturated bond, making such diols a foundational component in the chemical industry. smolecule.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (Z)-oct-4-ene-2,6-diyne-1,8-diol |

| 1,8-octanediol (B150283) |

| Fumaric acid |

| This compound |

| Oct-4-yne-1,8-diol |

| Polyurethane |

Natural Occurrence and Biosynthetic Research of Oct 2 Ene 1,8 Diol and Derivatives

Identification in Biological Sources

A derivative of Oct-2-ene-1,8-diol, specifically 2,6,8-Trimethylbicyclo[4.2.0]this compound , has been identified in several plant species through analytical chemistry techniques. Gas Chromatography-Mass Spectrometry (GC-MS) has been a primary method for the identification of this compound in plant extracts.

In a study of the methanol (B129727) leaf extract of Aspilia africana , a medicinal plant known as the "hemorrhage plant," GC-MS analysis revealed the presence of 2,6,8-Trimethylbicyclo[4.2.0]this compound as one of the prevailing compounds, constituting 7.848% of the total identified components. researchgate.netarcjournals.orgarcjournals.org This analysis was part of a broader screening to identify the phytochemical constituents that may contribute to the plant's traditional therapeutic uses. arcjournals.org

Similarly, research on the methanol leaf extract of Cissus multistriata identified 2,6,8-Trimethylbicyclo[4.2.0]this compound as a likely bioactive compound. nih.gov The identification was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Fourier-transform infrared spectroscopy (FTIR), which suggested the presence of hydroxyl and unsaturated carbon-carbon double bonds characteristic of such molecules.

Furthermore, analysis of the essential oil obtained from the fruit pulp of Annona muricata (Soursop) also detected 2,6,8-Trimethylbicyclo[4.2.0]this compound. nih.gov In this case, the compound was found in a smaller proportion, at 0.23% of the total essential oil composition as determined by GC-MS. nih.gov The essential oil of Annona muricata is complex, with terpenes and terpenoids being significant components. nih.govchemsociety.org.ng

Advanced Analytical Methodologies for Characterization of Oct 2 Ene 1,8 Diol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of Oct-2-ene-1,8-diol, providing detailed information about its carbon framework, functional groups, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOE Studies)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The key expected signals would include:

Olefinic Protons: Protons attached to the carbon-carbon double bond (C2 and C3) would resonate in the downfield region, typically between 5.0 and 6.0 ppm. The coupling constant (J-value) between these protons would be indicative of the stereochemistry of the double bond (cis or trans).

Hydroxymethyl Protons: The protons of the two -CH₂OH groups would appear as distinct signals. The protons on C1 would likely show coupling to the adjacent olefinic proton, while the protons on C8 would likely appear as a triplet, coupled to the protons on C7. These would be expected in the range of 3.5-4.5 ppm.

Hydroxyl Protons: The signals for the -OH protons are typically broad and their chemical shift is variable, depending on concentration and solvent. They can be confirmed by D₂O exchange.

Aliphatic Protons: The methylene (B1212753) groups of the aliphatic chain (-CH₂- at C4, C5, C6, and C7) would resonate in the upfield region, generally between 1.2 and 2.2 ppm, with their multiplicity depending on the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals would be expected:

Olefinic Carbons: The sp² hybridized carbons of the double bond (C2 and C3) would appear in the downfield region, typically between 120 and 140 ppm.

Hydroxymethyl Carbons: The carbons bearing the hydroxyl groups (C1 and C8) would resonate in the region of 60-70 ppm.

Aliphatic Carbons: The sp³ hybridized carbons of the alkyl chain (C4, C5, C6, and C7) would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~4.1 | ~65 |

| C2-H | ~5.7 | ~125 |

| C3-H | ~5.6 | ~135 |

| C4-H₂ | ~2.0 | ~32 |

| C5-H₂ | ~1.4 | ~25 |

| C6-H₂ | ~1.3 | ~29 |

| C7-H₂ | ~1.5 | ~32 |

| C8-H₂ | ~3.6 | ~62 |

Note: These are predicted values and may vary depending on the solvent and stereochemistry.

Nuclear Overhauser Effect (NOE) Studies: NOE spectroscopy provides information about the spatial proximity of protons. For this compound, NOE studies would be crucial for determining the stereochemistry of the double bond. For instance, in a cis isomer, a significant NOE would be observed between the olefinic protons on C2 and C3. In contrast, for a trans isomer, NOEs would be expected between the proton on C2 and the methylene protons on C4, and between the proton on C3 and the hydroxymethyl protons on C1.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) groups.

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching vibrations of the C-H bonds in the aliphatic chain.

C-H Stretch (sp²): A weaker absorption band above 3000 cm⁻¹ associated with the C-H stretching of the olefinic protons.

C=C Stretch: An absorption band in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond stretching vibration. The intensity of this peak can be variable.

C-O Stretch: A strong absorption band in the range of 1000-1260 cm⁻¹ corresponding to the stretching vibration of the carbon-oxygen single bonds of the primary alcohols.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad, strong) |

| Alkane (-CH₂) | C-H Stretch | 2850-2960 (strong) |

| Alkene (=C-H) | C-H Stretch | >3000 (weak) |

| Alkene (C=C) | C=C Stretch | 1640-1680 (variable) |

| Primary Alcohol (C-O) | C-O Stretch | 1000-1260 (strong) |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are employed to separate this compound from other components in a mixture, while mass spectrometry provides information about its molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, often after derivatization (e.g., silylation) to increase its volatility and thermal stability.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The identification of this compound in a complex mixture, such as a plant extract, is achieved by comparing its retention time and mass spectrum with that of a known standard or with entries in a spectral library. Purity assessment can be performed by examining the chromatogram for the presence of other peaks and by analyzing their corresponding mass spectra to identify any impurities.

The fragmentation pattern in the mass spectrum can also provide structural information. For a long-chain diol like this compound, common fragmentation pathways include cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups and dehydration (loss of H₂O).

High-Resolution Mass Spectrometry (HR-MS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental composition of a molecule from its precise mass.

For this compound (C₈H₁₆O₂), the calculated exact mass is 144.11503 Da. nih.gov An HR-MS measurement that yields a mass very close to this value can confirm the elemental formula with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. This is particularly useful in the analysis of complex mixtures where isobaric interferences (compounds with the same nominal mass but different elemental compositions) are common.

Integrated Analytical Workflows for Complex Mixture Analysis

The characterization of this compound, especially from natural sources, often requires an integrated analytical workflow that combines multiple techniques. A typical workflow involves:

Extraction: The first step is the extraction of the compound from the sample matrix (e.g., plant material) using an appropriate solvent and extraction technique (e.g., maceration, Soxhlet extraction, or supercritical fluid extraction).

Fractionation and Isolation: The crude extract is then subjected to various chromatographic techniques to separate the components and isolate the target compound. This may involve liquid-liquid partitioning, column chromatography (e.g., silica gel or reversed-phase), and preparative high-performance liquid chromatography (HPLC).

Structural Elucidation: The isolated compound is then analyzed using a combination of spectroscopic techniques. HR-MS is used to determine the elemental composition, while a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are employed to piece together the complete molecular structure and stereochemistry. IR spectroscopy provides confirmation of the functional groups.

Purity Assessment: The purity of the isolated compound is typically assessed by HPLC or GC, often with mass spectrometric detection.

This integrated approach ensures a comprehensive and unambiguous characterization of this compound, from its initial detection in a complex mixture to its final structural confirmation and purity determination.

Future Research Trajectories and Interdisciplinary Opportunities for Oct 2 Ene 1,8 Diol

Development of Novel Stereoselective Synthetic Routes

The presence of a double bond and two chiral centers (if the hydroxyl groups are considered on substituted carbons) in derivatives of oct-2-ene-1,8-diol means that multiple stereoisomers can exist. The biological activity and material properties of these isomers can vary significantly, making stereoselective synthesis a critical area of research. Future work will likely focus on creating specific isomers with high purity.

Key research directions include:

Asymmetric Hydrogenation and Reduction: Developing catalysts for the asymmetric hydrogenation of related diketones or keto-alcohols can provide access to specific chiral diols. For instance, methods used for the stereoselective reduction of β-hydroxyketones to form syn- and anti-1,3-diols could be adapted. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, to construct the carbon backbone of this compound with predefined stereochemistry.

Enzymatic Resolutions: Employing enzymes like lipases for the kinetic resolution of racemic mixtures of this compound or its precursors. This can involve stereoselective acylation or hydrolysis to separate enantiomers.

Substrate-Controlled Syntheses: Designing synthetic routes where the existing stereochemistry of a starting material directs the formation of new stereocenters, a common strategy in natural product synthesis. beilstein-journals.org For example, the stereoselective synthesis of 1,4-diol-2-enes has been achieved using allyl boronates, a method that could be applicable here. rsc.org

A comparison of potential stereoselective methods is outlined below:

| Method | Description | Potential Advantage | Potential Challenge |

| Asymmetric Catalysis | Uses a chiral catalyst to convert a prochiral substrate into a chiral product. | High efficiency and enantioselectivity. | Catalyst development can be complex and expensive. |

| Chiral Pool Synthesis | Starts with an enantiomerically pure natural product. | Predictable stereochemical outcome. | Limited by the availability of suitable starting materials. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture. | High selectivity under mild conditions. | Can be limited by enzyme stability and substrate scope; maximum yield is 50% for a single enantiomer. |

Exploration of New Catalytic Transformations

The hydroxyl groups and the alkene functionality of this compound are prime targets for catalytic transformations to create a diverse range of valuable derivatives.

Future research will likely explore:

Metathesis Reactions: Alkene metathesis, particularly cross-metathesis, can be used to modify the carbon chain length or introduce new functional groups. ifpenergiesnouvelles.frresearchgate.net Self-metathesis followed by hydrogenation is a known route to produce long-chain saturated diols from unsaturated precursors. ifpenergiesnouvelles.frresearchgate.net

Selective Hydrogenation: While complete hydrogenation would yield octane-1,8-diol, selective catalytic systems could reduce the double bond without affecting the hydroxyl groups, a transformation demonstrated with certain ruthenium and osmium catalysts on similar substrates. csic.es

Oxidative Cleavage: Controlled oxidative cleavage of the double bond could yield smaller, functionalized molecules like aldehydes or carboxylic acids, which are valuable chemical building blocks.

Epoxidation and Ring-Opening: Asymmetric epoxidation of the double bond, followed by regioselective and stereoselective ring-opening reactions, can generate a variety of polyoxygenated compounds and more complex diols. researchgate.net

Dehydrogenative Coupling: Iron or cobalt-based catalysts could facilitate the coupling of the diol with amines to synthesize pyrroles or other nitrogen-containing heterocycles. rsc.org

Expansion of Polymeric and Material Applications

As a diol, this compound is a potential monomer for step-growth polymerization. The presence of the double bond in the backbone of the resulting polymer offers a site for post-polymerization modification, such as cross-linking.

Promising areas for future research include:

Unsaturated Polyesters: Polycondensation of this compound with dicarboxylic acids (or their anhydrides) can produce unsaturated polyesters. techniques-ingenieur.frresearchgate.netgoogle.comacs.org These materials can be cross-linked, often with a vinyl monomer like styrene, to create thermosetting resins with applications in composites and coatings. techniques-ingenieur.frresearchgate.net The properties of these polyesters can be tuned by varying the co-monomers. acs.org For instance, enzymatic polymerization using Candida antarctica lipase (B570770) B has been used to create polyesters from 1,8-octanediol (B150283) and adipic acid. researchgate.net

Polyurethanes: The diol can react with diisocyanates to form polyurethanes. The unsaturation in the polymer backbone could be used to impart specific properties or for further reactions.

Interpenetrating Polymer Networks (IPNs): A related compound, (Z)-oct-4-ene-2,6-diyne-1,8-diol, has been used as a precursor to form the second network in a polyurethane-based IPN, suggesting that the bifunctionality of such diols is suitable for creating complex polymer architectures with enhanced mechanical and thermal properties. sciety.orguni-halle.deuni-halle.de

Biodegradable Polymers: By incorporating this compound into copolyesters with other bio-based monomers, it may be possible to develop new biodegradable materials. The choice of diol length and the degree of unsaturation are key factors in controlling the final properties of such macromers. acs.org

Deeper Elucidation of Natural Biosynthetic Routes and Ecological Roles (Non-Human)

While specific information on the natural occurrence of this compound is limited, related long-chain unsaturated alcohols and diols are found in various organisms where they serve critical ecological functions. Future research should aim to identify if and where this specific compound exists in nature.

Potential areas of investigation include:

Plant and Fungal Metabolites: Plants and fungi are known to produce a vast array of unsaturated fatty acids and their derivatives, including acetylenic natural products. rsc.org GC-MS analysis of plant extracts, such as from Aspilia africana, has identified related compounds like 2,6,8-Trimethylbicyclo[4.2.0]this compound, suggesting that similar structures could be found in other species. researchgate.net Terpenoids, which are unsaturated hydrocarbons produced by plants, are known to have important ecological roles. wikipedia.org The mangrove plant Excoecaria agallocha also produces terpenoid compounds. unsri.ac.idresearchgate.net

Insect Pheromones and Defense Compounds: Insects utilize long-chain alcohols and their derivatives as communication signals (pheromones) or for defense. gerli.commdpi.com For example, a highly oxygenated monoterpene, (S)-3,7-dimethyl-2-oxo-6-octene-1,3-diol, acts as an aggregation pheromone for the Colorado potato beetle. researchgate.net Investigating the glandular secretions of various insect species could reveal the presence of this compound or its isomers.

Biosynthetic Pathways: If this compound is identified in an organism, elucidating its biosynthetic pathway would be a key objective. This would likely involve fatty acid synthesis and desaturation pathways, potentially catalyzed by specific desaturase or hydroxylase enzymes. In yeasts, for example, the synthesis of long-chain saturated alcohols has been studied, though unsaturated variants were not detected in the strains analyzed. microbiologyresearch.org

Innovation in Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis

The accurate analysis of this compound, and particularly the separation and identification of its various isomers, requires sophisticated analytical techniques. Future advancements will focus on improving the resolution, sensitivity, and efficiency of these methods.

Key areas for innovation include:

Chiral Chromatography: The separation of stereoisomers is a significant challenge. Developing new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is crucial. chromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs are commonly used for separating isomers of similar compounds like 2-butene-1,4-diol. nih.govnih.gov Optimizing mobile phase composition and temperature can further enhance resolution. chromatographyonline.com

Hyphenated Techniques (LC-MS, GC-MS): Coupling chromatographic separation with mass spectrometry (MS) provides both retention time and mass-to-charge ratio, enabling confident identification. nih.govwalshmedicalmedia.com Tandem MS (MS/MS) can further provide structural information through fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments like COSY, HSQC, and HMBC, are indispensable for complete structural elucidation, confirming connectivity and relative stereochemistry. researchgate.netclockss.org The use of chiral shift reagents can also aid in determining enantiomeric excess. psu.edu

Vibrational Spectroscopy: Normal coordinate analysis of the vibrational spectra (Infrared and Raman) of long-chain unsaturated alcohols can help correlate spectral features with specific structural elements, such as the position and configuration of the double bond. tandfonline.comtandfonline.com

A summary of analytical techniques for the analysis of this compound and its isomers is presented below.

| Technique | Application | Key Information Provided |

| Gas Chromatography (GC) | Separation of volatile derivatives. | Retention time for identification and quantification. |

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers, particularly with chiral stationary phases. nih.govnih.gov | Retention time, separation of enantiomers and diastereomers. |

| Mass Spectrometry (MS) | Identification based on mass; often coupled with GC or HPLC. | Molecular weight and fragmentation patterns for structural clues. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Definitive structure elucidation. | Chemical shifts, coupling constants, and correlations for determining molecular structure and stereochemistry. clockss.org |

| Infrared (IR) Spectroscopy | Functional group identification. | Presence of O-H and C=C bonds. tandfonline.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of Oct-2-ene-1,8-diol?

- Methodology :

- Gas Chromatography (GC) : Adapt methods used for 1,8-Octanediol, such as DB-1 capillary columns with temperature programming (e.g., 40°C to 300°C gradients) to account for differences in polarity due to the double bond .

- Mass Spectrometry (MS) : Compare experimental spectra with NIST reference data for diols, adjusting for the unique fragmentation pattern of the ene-diol structure .

- NMR Spectroscopy : Use and -NMR to confirm the position of the double bond (C2) and hydroxyl groups (C1 and C8).

Q. How can researchers optimize synthetic routes for this compound to maximize yield?

- Experimental Design :

- Catalytic Hydrogenation : Start with 2-octene-1,8-diacetate and perform selective hydrolysis. Monitor reaction progress via TLC or GC-MS .

- Enzymatic Hydrolysis : Explore epoxide hydrolases (e.g., EPHX1/2) to stereoselectively generate diols, as seen in benzo[a]pyrene metabolism .

- Safety : Use inert atmospheres (N) to prevent oxidation of the diol and ensure PPE compliance (EN 374 gloves, fume hoods) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Protocol :

- Storage Conditions : Seal containers under argon, store at 4°C in darkness to prevent degradation via autoxidation or light-induced isomerization .

- Compatibility : Avoid contact with strong oxidizers (e.g., HNO) and metals (e.g., Cu) that may catalyze decomposition .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) in this compound impact its biological activity?

- Data Analysis :

- Chiral Separation : Use HPLC with chiral stationary phases (e.g., amylose derivatives) to resolve enantiomers, referencing methods for p-menth-2-ene-1,8-diol .

- Bioactivity Assays : Compare antimicrobial or cytotoxic effects of each isomer using in vitro models (e.g., HepG2 cells), noting discrepancies in potency similar to limonene diol metabolites .

Q. What computational models predict the reactivity of this compound in catalytic systems?

- Approach :

- DFT Calculations : Model transition states for hydroxylation or epoxidation reactions, benchmarking against experimental kinetic data from related diols (e.g., 1,8-Octanediol) .

- Solvent Effects : Simulate solvent interactions (e.g., methanol vs. ethyl acetate) to optimize reaction conditions, as seen in (1R,4R)-2-Menthene-1,8-diol studies .

Q. How can researchers resolve contradictions in reported metabolic pathways for this compound?

- Case Study :

- Enzymatic Profiling : Test cytochrome P450 isoforms (CYP1A1, CYP1B1) for oxidation activity, comparing results to benzo[a]pyrene-7,8-diol metabolism .

- Contradiction Handling : Address variability in metabolite detection (e.g., diol vs. epoxide intermediates) by standardizing LC-MS/MS protocols across labs.

Q. What role does this compound play in enhancing skin permeation of pharmaceuticals?

- Experimental Design :

- In Vitro Permeation : Use Franz diffusion cells with Yucatan micropig skin, comparing enhancer efficacy to p-menthane-3,8-diol .

- Mechanistic Studies : Probe hydrogen-bonding interactions via ATR-FTIR to explain enhanced permeability, adjusting formulations for pH-dependent solubility .

Methodological Notes

- Safety Compliance : While no specific occupational exposure limits exist for this compound, adhere to general diol handling guidelines: use EN 166-certified goggles, NIOSH-approved respirators for aerosols, and emergency showers .

- Data Validation : Cross-reference chromatographic results with NIST databases and replicate key findings (e.g., enzymatic activity assays) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.